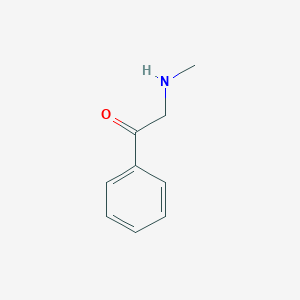

2-(Methylamino)-1-phenylethanone

説明

2-(Methylamino)-1-phenylethanone, also known as N-Methylethanolamine, is an organic compound used as a building block in chemical synthesis . It finds applications in various fields such as textile lubricants, polishes, detergents, and in personal care products . It is also used as a solvent for the removal of carbon dioxide from the gas stream .

Synthesis Analysis

The synthesis of 2-(Methylamino)-1-phenylethanone involves several steps. One method includes the methylation reaction of 2-amino-5-chlorobenzophenone and dimethyl carbonate under the action of a catalyst . This method is advantageous due to its simplicity, low reaction reagent toxicity, high catalytic activity and selectivity, and environmental friendliness .Molecular Structure Analysis

The molecular structure of 2-(Methylamino)-1-phenylethanone is complex and involves various interactions. A detailed study of the rotational spectrum and conformational analysis of N-Methyl-2-Aminoethanol provides insights into the shape of adrenergic neurotransmitters .Chemical Reactions Analysis

The chemical reactions involving 2-(Methylamino)-1-phenylethanone are complex and multifaceted. The compound is related to the dissociative anaesthetic ketamine . The mass spectrometry (MS) fragmentation pathways and fragments of ketamine analogues have certain regularity .科学的研究の応用

Conformational Analysis in Spectroscopy

The study of 2-methylamino-1-phenylethanol, an analogue of 2-(Methylamino)-1-phenylethanone, using free jet microwave absorption spectroscopy has provided insights into the conformational space of small molecular systems. This research, focusing on the presence of several conformational species stabilized by an intramolecular hydrogen bond, has significant implications for understanding the structural dynamics of similar compounds (Melandri et al., 2009).

Computational Studies and Structural Analysis

Computational studies and X-ray structures of cathinones, including 2-methylamino-1-phenylethanol, have provided valuable data for understanding their molecular geometries and electronic spectra. Such studies are crucial for the development of new materials and drugs (Nycz et al., 2011).

Insights into Adrenergic Neurotransmitters

Research on N-Methyl-2-Aminoethanol and similar compounds, including 2-methylamino-1-phenylethanol, offers insights into the shape and behavior of adrenergic neurotransmitters. Understanding the conformational space and non-covalent interactions of these molecules contributes to neuroscience and pharmacology (Calabrese et al., 2018).

Synthesis of Novel Derivatives

The synthesis of new N-heterocycle substituted phenylethanone derivatives demonstrates the potential for creating diverse compounds with unique properties. Such research expands the chemical space for potential pharmaceuticals and materials (Ze-we, 2015).

Use in Pharmaceutical Industry

Studies on the synthesis of 1-phenylethanol by hydrogenation of acetophenone in supercritical CO2 have implications for the pharmaceutical industry. This research highlights the potential for environmentally friendly and efficient production methods (More & Yadav, 2018).

Spectroscopic and Molecular Docking Studies

Spectroscopic investigations, including FT-IR, FT-Raman, UV, NMR, and molecular docking studies of compounds like (R)-2-Methylamino-1-Phenylethanol, provide comprehensive insights into their molecular characteristics. These studies are crucial for drug design and material science (Subashini et al., 2016).

Safety And Hazards

2-(Methylamino)-1-phenylethanone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of damaging fertility and the unborn child, and may cause damage to organs through prolonged or repeated exposure .

特性

IUPAC Name |

2-(methylamino)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFCJVLORNFVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

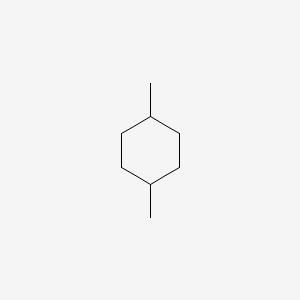

CNCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328985 | |

| Record name | 2-(methylamino)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)-1-phenylethanone | |

CAS RN |

35534-19-1 | |

| Record name | 2-(methylamino)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)